In Vivo Procognitive Efficacy in Schizophrenia Model
Compound 42 reversed phencyclidine (PCP)-induced memory impairment in the Novel Object Recognition Test (NORT) in rats, a translational model of cognitive deficits in schizophrenia, at a dose of 30 mg/kg (i.p.) [1]. The parent hit compound (compound 1, 5-HT6R Ki = 91 nM) did not demonstrate this in vivo efficacy; the structural optimization leading to compound 42 was directly linked to the emergence of procognitive activity [1]. Critically, the higher-affinity analog 5-HT6/5-HT2A receptor ligand-1 (compound 33; Ki = 2 nM / 11 nM) has no published in vivo cognitive efficacy data [2], making compound 42 the only analog in this series with demonstrated behavioral-level target engagement and procognitive effect.
| Evidence Dimension | Reversal of PCP-induced memory impairment in NORT (in vivo) |
|---|---|
| Target Compound Data | Compound 42: Reversed PCP-induced memory impairment at 30 mg/kg i.p. in rats [1] |
| Comparator Or Baseline | Compound 1 (hit): No procognitive efficacy reported; 5-HT6/5-HT2A receptor ligand-1 (compound 33): No in vivo data published [2] |
| Quantified Difference | Qualitative difference: Only compound 42 demonstrated statistically significant reversal of PCP-induced memory deficits among the series |
| Conditions | Novel Object Recognition Test (NORT); subchronic PCP administration; adult male Wistar rats; i.p. dosing |
Why This Matters
Procurement for behavioral pharmacology studies requires demonstrated in vivo efficacy; compound 42 is the only analog in this class with published validation in a disease-relevant cognitive impairment model.
- [1] Staroń J, Kurczab R, Warszycki D, et al. Virtual screening-driven discovery of dual 5-HT6/5-HT2A receptor ligands with pro-cognitive properties. Eur J Med Chem. 2020;185:111857. DOI: 10.1016/j.ejmech.2019.111857. PMID: 31734022. View Source
- [2] Clinisciences. 5-HT6/5-HT2A receptor ligand-1 (compound 33). Product datasheet. CAS: 2411088-07-6. No in vivo cognitive efficacy data reported. Accessed 2026. View Source
